Cas no 933585-28-5 (4-Chloro-3-ethoxybenzonitrile)
4-Chloro-3-ethoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-ethoxybenzonitrile
- 933585-28-5
- DTXSID10662779
- AKOS006328161
- FT-0734902
- DB-079508
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- Inchi: 1S/C9H8ClNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3
- InChI Key: QHLPDFBWMVECAN-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C#N)C=C1OCC
Computed Properties
- Exact Mass: 181.0294416g/mol
- Monoisotopic Mass: 181.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 33Ų
4-Chloro-3-ethoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095651-1g |
4-Chloro-3-ethoxybenzonitrile |
933585-28-5 | 95% | 1g |
$400.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749563-1g |
4-Chloro-3-ethoxybenzonitrile |
933585-28-5 | 98% | 1g |
¥1848.00 | 2024-04-24 |
4-Chloro-3-ethoxybenzonitrile Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-Chloro-3-ethoxybenzonitrile
Recent Advances in the Study of 4-Chloro-3-ethoxybenzonitrile (CAS: 933585-28-5) in Chemical Biology and Pharmaceutical Research
4-Chloro-3-ethoxybenzonitrile (CAS: 933585-28-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the design of novel inhibitors targeting enzymes such as cytochrome P450 and other metabolic pathways. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 4-Chloro-3-ethoxybenzonitrile as a precursor in the synthesis of potent kinase inhibitors. The study demonstrated that derivatives of this compound exhibited significant inhibitory activity against BRAF V600E, a mutation commonly associated with melanoma. The researchers utilized a combination of computational modeling and high-throughput screening to optimize the compound's structure, resulting in improved binding affinity and selectivity. These findings underscore the compound's potential in targeted cancer therapies.
Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, focused on the agrochemical applications of 4-Chloro-3-ethoxybenzonitrile. The study revealed that this compound serves as a critical building block for the development of new herbicides with enhanced efficacy and reduced environmental toxicity. By modifying the ethoxy and chloro substituents, researchers were able to achieve greater stability and bioavailability in field trials, paving the way for next-generation crop protection agents.
From a mechanistic perspective, a 2024 paper in Chemical Research in Toxicology elucidated the metabolic pathways of 4-Chloro-3-ethoxybenzonitrile in mammalian systems. The study identified cytochrome P450 3A4 as the primary enzyme responsible for its biotransformation, leading to the formation of reactive intermediates that could be leveraged for prodrug design. This insight opens new avenues for the development of prodrugs that are activated selectively in target tissues, minimizing off-target effects.
In summary, 4-Chloro-3-ethoxybenzonitrile (CAS: 933585-28-5) continues to be a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from kinase inhibitor development to agrochemical innovation, with recent studies emphasizing its potential in targeted therapies and sustainable agriculture. Future research should focus on further optimizing its derivatives for enhanced efficacy and safety, as well as exploring its role in emerging therapeutic areas such as neurodegenerative diseases and antimicrobial resistance.
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